ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,4-d]pyridazine core, which is fused with various functional groups, making it a molecule of interest in medicinal chemistry.
Mechanism of Action
Target of action
The compound contains a thieno[3,4-d]pyridazine moiety . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical pathways
Pyridazine derivatives have been demonstrated to possess a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of action
Pyridazine derivatives have been demonstrated to possess a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Amido Group: The amido group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyridazine Derivatives: Compounds with similar core structures but different functional groups.
Phenylbutanamido Derivatives: Compounds with similar amido groups but different core structures.
Uniqueness
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-25(31)22-19-16-33-23(26-20(29)15-9-12-17-10-5-3-6-11-17)21(19)24(30)28(27-22)18-13-7-4-8-14-18/h3-8,10-11,13-14,16H,2,9,12,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJKDQEFJPYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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